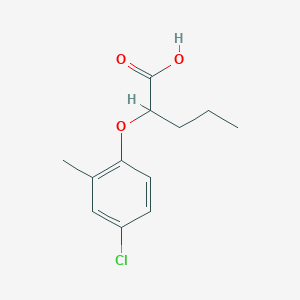

2-(4-Chloro-2-methylphenoxy)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chloro-2-methylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and methyl group on the phenoxy ring, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)pentanoic acid typically involves the etherification of 4-chloro-2-methylphenol with a suitable alkyl halide, followed by carboxylation. One common method involves the reaction of 4-chloro-2-methylphenol with 1-bromopentane in the presence of a base such as potassium carbonate to form the ether intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified using crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chloro-2-methylphenoxy)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted phenoxy derivatives.

Applications De Recherche Scientifique

2-(4-Chloro-2-methylphenoxy)pentanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on plant growth and development.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular processes. In medical research, it is believed to exert its effects through the inhibition of specific enzymes involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features but different alkyl chain length.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chloro groups on the phenoxy ring.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Contains three chloro groups and is known for its historical use as a herbicide.

Uniqueness

2-(4-Chloro-2-methylphenoxy)pentanoic acid is unique due to its specific substitution pattern and alkyl chain length, which confer distinct chemical and biological properties. Its ability to act as a selective herbicide and its potential therapeutic applications make it a compound of significant interest in both agricultural and medical research .

Activité Biologique

2-(4-Chloro-2-methylphenoxy)pentanoic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry and toxicology.

- IUPAC Name : this compound

- CAS Number : 91767-70-3

- Molecular Formula : C13H15ClO3

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol with pentanoic acid derivatives under controlled conditions. The process may include:

- Formation of the Ether Linkage : The phenolic compound reacts with a suitable alkyl halide.

- Acidification : The resulting product is treated with acid to yield the final carboxylic acid form.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit various Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against multidrug-resistant strains .

Toxicological Studies

Toxicological assessments have revealed that this compound and its metabolites can affect liver and kidney functions in animal models. In a comparative study, exposure to this compound at high doses resulted in increased serum creatinine levels and liver enzyme alterations, indicating potential hepatotoxicity .

| Study Type | Findings |

|---|---|

| Antimicrobial Activity | MIC values of 2–4 µg/mL against resistant bacterial strains |

| Toxicology | Increased liver enzymes and kidney stress indicators at high doses |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Receptor Modulation : It could also modulate receptor activity, impacting various signaling pathways associated with inflammation and immune responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of phenoxyacetic acids, including this compound. The results demonstrated that modifications in the phenolic structure significantly enhanced antibacterial properties against resistant strains, suggesting a promising avenue for drug development .

Case Study 2: Toxicological Impact

In a chronic toxicity study involving rats, administration of the compound led to observable changes in body weight, food consumption, and organ weights, particularly affecting the liver and kidneys. Histopathological examinations confirmed degenerative changes consistent with chemical-induced toxicity .

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-4-11(12(14)15)16-10-6-5-9(13)7-8(10)2/h5-7,11H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZGAUZWQHJWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.